molecular formula C14H17ClN2O2 B3046568 1-(1-adamantyl)-4-chloro-1H-pyrazole-3-carboxylic acid CAS No. 1260379-39-2

1-(1-adamantyl)-4-chloro-1H-pyrazole-3-carboxylic acid

Cat. No. B3046568
CAS RN: 1260379-39-2
M. Wt: 280.75
InChI Key: ZSOXKQMFUBNMGF-UHFFFAOYSA-N
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Description

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

Adamantane derivatives can be synthesized through various methods. For instance, 1-Adamantanecarboxylic acid, an organic compound with the formula (CH2)6(CH)3(CCO2H), is synthesized by carboxylation of adamantane . Another example is the synthesis of 1-adamantyl and homoadamantyl-substituted β-hydroxybutyric acids, which are prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .


Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, and FT-IR spectroscopy were used to characterize pyrazole-based adamantyl heterocyclic compounds .


Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions. For example, 1-adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .


Physical And Chemical Properties Analysis

Adamantane derivatives exhibit unique physical and chemical properties. For example, 1-Adamantanecarboxylic acid is a white solid with a melting point of 175–176.5 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid:

Antiviral Research

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid: has shown potential in antiviral research, particularly against the dengue virus. Studies have indicated that derivatives of adamantane compounds can inhibit the replication of the dengue virus, making them promising candidates for antiviral drug development .

Anticancer Agents

This compound has been explored for its anticancer properties. The unique structure of adamantane derivatives allows them to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. Research has focused on modifying the pyrazole ring to enhance its efficacy against different cancer cell lines .

Neuroprotective Agents

Adamantane derivatives, including 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid , have been studied for their neuroprotective effects. These compounds can cross the blood-brain barrier and have shown potential in protecting neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer’s .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been investigated due to its ability to modulate inflammatory pathways. Research has demonstrated that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Antibacterial Research

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid: has also been studied for its antibacterial properties. Its unique structure allows it to disrupt bacterial cell walls and inhibit bacterial growth, providing a basis for developing new antibacterial agents .

Material Science

Beyond biological applications, 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid has been investigated in material science for its potential use in creating novel polymers and nanomaterials. Its rigid structure can impart unique mechanical and thermal properties to materials.

These diverse applications highlight the versatility and potential of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid in various fields of scientific research.

Source Source Source Source Source : Source : Source : Source

Mechanism of Action

The mechanism of action of adamantane derivatives can vary depending on their specific structure and the biological system they interact with. For instance, amantadine, an adamantane derivative, is known for its antiviral and anti-Parkinsonian properties .

Safety and Hazards

The safety and hazards of adamantane derivatives can vary. For instance, 1-Adamantyl methyl ketone is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of adamantane derivatives involve the development of new synthesis methods, exploration of their biological activities, and their applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

1-(1-adamantyl)-4-chloropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-7-17(16-12(11)13(18)19)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOXKQMFUBNMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152750
Record name 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid

CAS RN

1260379-39-2
Record name 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260379-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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